molecular formula C10H14O2S B1604383 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol CAS No. 898289-60-6

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

Cat. No.: B1604383
CAS No.: 898289-60-6
M. Wt: 198.28 g/mol
InChI Key: UTWVZRFJFAVPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification of Heterocyclic Compounds

Heterocyclic compounds are broadly categorized into aliphatic and aromatic systems. Aliphatic heterocycles, such as thieno[3,2-c]pyran derivatives, lack aromaticity and exhibit single bonds in their ring structures. These compounds are further classified based on:

  • Ring size : Thieno[3,2-c]pyran contains a five-membered thiophene ring fused to a six-membered pyran ring.
  • Heteroatom placement : Sulfur occupies the thiophene ring, while oxygen resides in the pyran moiety.
  • Substitution patterns : The methyl group at position 4 and ethanol substituent at position 4 are critical for modulating reactivity and bioactivity.

The numbering system for thieno[3,2-c]pyran follows IUPAC guidelines, where the thiophene is designated as the "a" ring and the pyran as the "b" ring. The fusion occurs between the thiophene’s 3- and 2-positions and the pyran’s 3- and 4-positions, respectively.

Molecular Property Value Source
Molecular Formula C₁₀H₁₄O₂S
Molecular Weight 198.28 g/mol
Solubility Soluble in organic solvents
Key Functional Groups Ethanol, methyl, thiophene, pyran

Significance of Thieno[3,2-c]pyran Scaffolds in Medicinal Chemistry

Thieno[3,2-c]pyran derivatives are valued for their bioactivity and drug-likeness , with applications spanning cancer therapeutics, anti-inflammatory agents, and enzyme inhibitors. Key pharmacological insights include:

Pharmacological Profile

  • Anticancer Activity : Thieno[3,2-c]pyran derivatives exhibit selective growth inhibition of cancer cells. For example, analogs with substituents at the C-7 position demonstrate IC₅₀ values in the range of 2.0–2.5 μM against specific cancer cell lines. The ethanol substituent in 2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol may enhance solubility and interaction with cellular targets.
  • Enzyme Interactions : These compounds bind to oncogenic enzymes such as SIRT6 and COX-2 , modulating pro-inflammatory and pro-survival pathways. Molecular docking studies reveal hydrophobic interactions with residues like Val-266 and Tyr-263 in COX-2, contributing to enzyme inhibition.
  • Kinase Inhibition : Thieno[3,2-c]pyran derivatives have been explored as dual inhibitors of FAK and FLT3 , with potential applications in treating metastatic cancers and acute myeloid leukemia.
Target Activity IC₅₀/EC₅₀ Source
Cancer Cell Lines Selective growth inhibition 2.0–2.5 μM
SIRT6 Enzyme inhibition N/A
COX-2 Anti-inflammatory effects N/A
FAK/FLT3 Kinases Dual kinase inhibition N/A

Structural Features Enhancing Bioactivity

  • Hydrogen Bonding : The ethanol group facilitates interactions with polar residues in enzyme binding pockets.
  • Hydrophobic Interactions : The methyl group at position 4 improves binding affinity to lipophilic regions of target proteins.
  • Ring Conformation : The saturated pyran ring allows for conformational flexibility, enabling optimal positioning within enzyme active sites.

Properties

IUPAC Name

2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2S/c1-10(4-5-11)8-3-7-13-9(8)2-6-12-10/h3,7,11H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWVZRFJFAVPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCO1)SC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20640346
Record name 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-60-6
Record name 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20640346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Organocatalytic Synthesis of Thieno[3,2-c]pyran Core

One effective approach to synthesize the thieno[3,2-c]pyran scaffold involves the reaction of 6-aryl or 5,6-diaryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles with methyl thioglycolate in the presence of organocatalysts such as L-proline and triethylamine in DMSO at elevated temperature (90 °C) for 8-9 hours. This method yields functionalized thieno[3,2-c]pyrans with good efficiency and thermal stability, which can be further derivatized to introduce the ethanol side chain.

  • Reaction conditions:
    • Substrates: 6-aryl/5,6-diaryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles (0.5 mmol)
    • Reagents: Methyl thioglycolate (0.75 mmol), L-proline (30 mol %), triethylamine (20 mol %)
    • Solvent: DMSO (4 mL)
    • Temperature: 90 °C
    • Time: 8-9 hours
  • Workup: Reaction monitored by TLC, quenched on ice, precipitate filtered and purified by column chromatography.

This method provides a robust route to the fused thieno-pyran framework, which is a key intermediate for the target compound.

Conversion to 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

The ethanol substituent is introduced via nucleophilic substitution and reduction steps starting from appropriate thieno-pyran precursors. A typical procedure involves the preparation of 2-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethyl methanesulfonate intermediate, which is synthesized by reacting the corresponding alcohol with methanesulfonyl chloride in dichloromethane at 0 °C to room temperature under nitrogen atmosphere. Triethylamine is used as a base to facilitate the reaction.

  • Reaction conditions:
    • Starting material: this compound (0.105 g, 0.530 mmol)
    • Reagents: Methanesulfonyl chloride (0.061 mL, 0.794 mmol), triethylamine (0.185 mL, 1.324 mmol)
    • Solvent: Dichloromethane (2 mL)
    • Temperature: 0 °C to room temperature
    • Atmosphere: Nitrogen
    • Time: Stirred overnight
  • Workup: Concentration of reaction mixture, extraction with saturated sodium bicarbonate, drying over sodium sulfate, filtration, and concentration to yield crude mesylate intermediate as a yellow oil.

This mesylate intermediate can then undergo further nucleophilic substitution or reduction to yield the final this compound compound.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield/Outcome Notes
Organocatalytic synthesis 6-aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles, methyl thioglycolate, L-proline, Et3N, DMSO, 90 °C, 8-9 h Good yields, thermally stable fused thieno[3,2-c]pyrans Efficient, mild organocatalytic conditions
Mesylation of ethanol derivative This compound, methanesulfonyl chloride, triethylamine, CH2Cl2, 0 °C to rt Crude mesylate intermediate obtained Intermediate for further substitution/reduction
One-pot fused pyran synthesis Methylene compound, one-carbon synthon, acetic anhydride, N-acylglycine, heating Fused pyran-2-ones Potentially adaptable for thieno-pyran synthesis

Research Findings and Notes

  • The organocatalytic method using L-proline and triethylamine is notable for its simplicity and environmentally friendly catalyst system, avoiding harsh metal catalysts.
  • The mesylation step is critical for activating the alcohol group for subsequent transformations, typically performed under inert atmosphere to avoid side reactions.
  • One-pot methods for fused pyran derivatives demonstrate the potential for streamlined synthesis but require optimization for the sulfur-containing thieno ring system.
  • Spectroscopic and analytical data confirm the structure and purity of intermediates and final products, with techniques including NMR, HRMS, and UV-Vis absorption spectroscopy used extensively in reported studies.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thienopyran ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group may yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the thienopyran ring.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its thienopyran structure is known for various biological activities.

Antioxidant Activity

Research indicates that thienopyran derivatives exhibit significant antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress in biological systems. This property is crucial for developing treatments for conditions related to oxidative damage, such as neurodegenerative diseases.

Anti-inflammatory Effects

Studies have suggested that 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol may possess anti-inflammatory properties. By modulating inflammatory pathways, it could be beneficial in treating chronic inflammatory diseases.

Case Study: Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thienopyran derivatives and their evaluation as potential anti-inflammatory agents. The findings indicated that modifications to the thienopyran structure could enhance biological activity and selectivity against specific targets .

Material Science Applications

In material science, the unique chemical structure of this compound allows it to be used in the development of novel materials with specific properties.

Polymer Chemistry

The thieno[3,2-c]pyran moiety can be incorporated into polymers to improve their mechanical and thermal properties. Research has shown that polymers containing thienopyran units exhibit enhanced stability and flexibility compared to traditional polymers.

Case Study: Conductive Polymers

A recent investigation into conductive polymers demonstrated that incorporating this compound significantly improved electrical conductivity and thermal stability. This advancement opens avenues for applications in electronic devices and sensors .

Agricultural Science Applications

The compound's biological activity extends to agricultural applications as well.

Pesticide Development

Thienopyran derivatives have been explored as potential pesticides due to their ability to disrupt pest metabolic pathways. The effectiveness of these compounds against various pests can lead to the development of safer and more effective agricultural chemicals.

Case Study: Insecticidal Properties

Research conducted by agricultural scientists indicated that thienopyran-based compounds exhibited significant insecticidal activity against common agricultural pests. Field trials confirmed their efficacy while demonstrating lower toxicity to non-target organisms compared to conventional pesticides .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. (4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid
  • Structure: Differs by replacing the ethanol group with a carboxylic acid.
  • Key Properties: Molecular Weight: 212.27 g/mol (vs. ~198 g/mol for ethanol derivative). Functional Group: Carboxylic acid (pKa ~4-5) vs. primary alcohol (pKa ~16-18). Solubility: Higher aqueous solubility due to ionization of the COOH group. Applications: Used as a synthetic intermediate; the carboxylic acid moiety enables conjugation reactions (e.g., amide formation) .
2.1.2. (4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)methanol
  • Structure: Pyridine replaces the pyran ring; methanol substituent at the 4-position.
  • Key Differences: Ring System: Pyridine (N-containing) vs. pyran (O-containing), altering electron density. Substituent: Primary alcohol (methanol) vs. secondary alcohol (ethanol). Applications: Pyridine derivatives are common in medicinal chemistry (e.g., kinase inhibitors) .
2.1.3. 6,7-Dihydro-4H-thieno[3,2-c]pyran (Core Structure)
  • Structure : Lacks substituents at the 4-position.
  • Higher reactivity for functionalization at the 4-position .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol Not Available C₁₀H₁₄O₂S ~198 Ethanol High polarity, moderate solubility in polar solvents
(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetic Acid 57153-43-2 C₁₀H₁₂O₃S 212.27 Carboxylic Acid Ionizable, higher solubility in water
(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-yl)methanol 1428233-87-7 C₈H₁₁NOS 169.24 Methanol Basic N-atom, potential for hydrogen bonding

Research Findings and Gaps

  • Stability: The acetic acid derivative is stable at 97% purity under amber glass storage ; the ethanol analogue may require similar handling.
  • Biological Data: Limited evidence for the target compound’s activity.
  • Synthetic Challenges: Introducing the ethanol group without side reactions requires optimized conditions, as seen in related syntheses .

Biological Activity

2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol is a compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure comprises a thieno[3,2-c]pyran moiety, which has been associated with various therapeutic effects. This article reviews the biological activity of this compound based on existing research findings.

  • IUPAC Name : 2-(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)ethanol
  • Molecular Formula : C10H14O2S
  • Molecular Weight : 198.28 g/mol
  • CAS Number : 898289-60-6
  • PubChem CID : 24229641

Anticancer Properties

Research indicates that compounds containing the thieno[3,2-c]pyran structure exhibit significant anticancer activities. Specifically, studies have shown that derivatives can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and proliferation.

  • CDK2 Inhibition :
    • Compounds similar to this compound have demonstrated effective inhibition of CDK2 activity in vitro. For instance, certain derivatives reduced CDK2 activity by up to 89% at high concentrations (10 µM) .
  • Apoptosis Induction :
    • The compound has been linked to the induction of apoptosis in cancer cells via the activation of the caspase-3 gene. In studies involving HCT-116 colorectal cancer cells, treatment with related compounds resulted in a significant increase in caspase-3 expression, suggesting a mechanism for promoting programmed cell death .

Antioxidant Activity

The antioxidant potential of thieno[3,2-c]pyran derivatives has also been explored. These compounds exhibit reducing power comparable to standard antioxidants:

CompoundEC50 (mM)
BHT0.072
4g0.074
4j0.089

The lower the EC50 value, the more potent the antioxidant effect .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thieno[3,2-c]pyran derivatives. Key observations include:

  • Hydroxyl Group Impact : The presence of hydroxyl groups enhances solubility and biological activity.
  • Methyl Substitution : Methyl groups at specific positions on the thieno ring can influence both potency and selectivity for biological targets.

Case Studies

Several studies have investigated the biological activities of thieno[3,2-c]pyran derivatives:

  • Study on Cytotoxicity :
    • A series of pyran derivatives were evaluated for their cytotoxic effects on various cancer cell lines. Compounds showed varying degrees of effectiveness; some reduced cell viability significantly while others maintained higher viability rates .
  • In Vivo Studies :
    • While most studies focus on in vitro assays, preliminary in vivo studies are necessary to validate these findings and assess pharmacokinetics and therapeutic potential.

Q & A

Q. What synthetic routes are available for 2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving thiophene and pyran precursors. For example, magnesium carbonate (MgCO₃) in ethanol under reflux (8–10 hours) facilitates cyclization, followed by hydrolysis with NaOH and acetic acid-mediated purification . Optimization employs statistical experimental design (e.g., factorial or response surface methodologies) to minimize trial-and-error approaches. Factors such as temperature, solvent polarity, and catalyst loading are systematically varied, with reaction yields analyzed via HPLC or GC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves the thieno-pyran core and ethanol substituent, with characteristic shifts for methyl groups (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~1.5–2.0 ppm). Infrared (IR) spectroscopy confirms the C-O (1050–1150 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₀H₁₄O₂S), while X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. How can solubility and physicochemical properties be determined for this compound?

  • Methodological Answer : Solubility is assessed via shake-flask methods in solvents like water, DMSO, or ethanol, with quantification by UV-Vis spectroscopy. Physicochemical parameters (logP, pKa) are calculated using computational tools (e.g., MarvinSuite) or experimentally via potentiometric titration. Thermodynamic properties (melting point, boiling point) align with structurally related tetrahydropyran derivatives, such as Tetrahydropyran-4-methanol (mp 103–104°C) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states and reaction pathways, particularly for cyclization or functionalization steps. Quantum chemical calculations (e.g., Gaussian or ORCA) predict activation energies and regioselectivity. Molecular dynamics (MD) simulations assess solvent effects and diffusion rates. Experimental validation involves kinetic studies (e.g., time-resolved spectroscopy) to correlate computed barriers with observed reaction rates .

Q. How can contradictions in spectroscopic or chromatographic data be resolved?

  • Methodological Answer : Discrepancies arise from impurities (e.g., unreacted precursors) or stereoisomers. Advanced purification techniques (preparative HPLC, recrystallization) isolate the target compound. 2D NMR (COSY, HSQC) differentiates overlapping signals, while tandem MS (MS/MS) identifies fragmentation patterns. Cross-validation with synthetic intermediates (e.g., 4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl acetic acid) ensures structural consistency .

Q. What reactor designs are optimal for scaling up synthesis?

  • Methodological Answer : Continuous-flow reactors enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions. Microreactors with controlled residence times (1–10 minutes) improve yield compared to batch processes. Computational fluid dynamics (CFD) models optimize mixing efficiency, while in-line FTIR monitors reaction progress. Safety protocols address ethanol’s flammability and pyran derivatives’ thermal instability .

Methodological Design and Validation

Q. How are catalytic applications of this compound evaluated in academic research?

  • Methodological Answer : Catalytic activity is tested in model reactions (e.g., hydrogenation or oxidation) using GC-MS or NMR to quantify product formation. Turnover frequency (TOF) and selectivity are calculated. Surface analysis (XPS, TEM) characterizes supported catalysts. Comparative studies with analogs (e.g., phenyl-tetrahydro-pyran methanol) identify structure-activity relationships .

Q. What experimental frameworks address reproducibility challenges in thieno-pyran synthesis?

  • Methodological Answer : Open-access databases (e.g., PubChem) standardize protocols for reagent purity and reaction conditions. Collaborative inter-laboratory studies validate synthetic routes, with deviations analyzed via root-cause analysis (e.g., moisture sensitivity of intermediates). Automated platforms (e.g., ChemSpeed) reduce human error in repetitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol
Reactant of Route 2
2-(4-Methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.